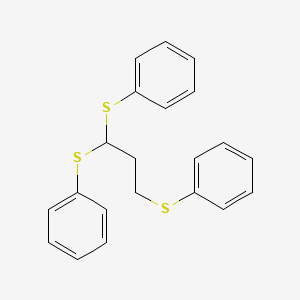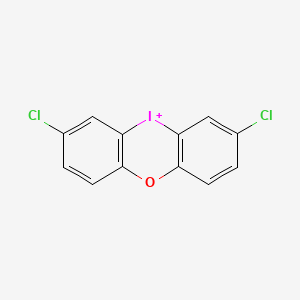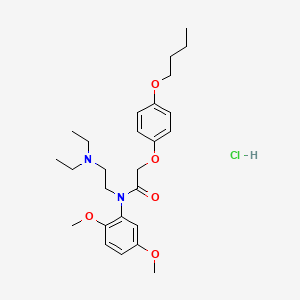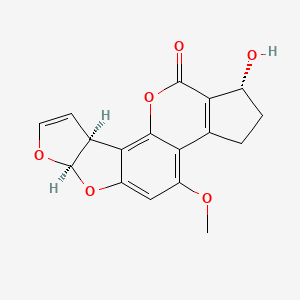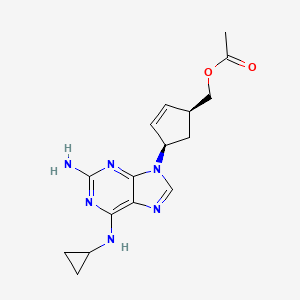
O-Acetyl Abacavir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Acetyl Abacavir: is a derivative of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. Abacavir is known for its ability to inhibit the replication of the HIV virus by blocking the reverse transcriptase enzyme. This compound is a modified form of Abacavir, where an acetyl group is introduced to enhance its pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Abacavir typically involves the acetylation of Abacavir. The process begins with the preparation of Abacavir, which is synthesized through a multi-step process involving the reaction of a suitable di-halo aminopyrimidine with an aminoalcohol, followed by cyclization and displacement of a chlorine atom with cyclopropylamine . The acetylation step involves reacting Abacavir with acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: O-Acetyl Abacavir undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent compound, Abacavir.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like ammonia or amines can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields Abacavir.
Substitution: Results in various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
O-Acetyl Abacavir has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their effects on nucleoside analogs.
Biology: Investigated for its potential to enhance the bioavailability and stability of Abacavir.
Medicine: Explored for its improved pharmacokinetic properties, which may lead to better therapeutic outcomes in HIV treatment.
Industry: Utilized in the development of new antiviral drugs and formulations.
Mecanismo De Acción
O-Acetyl Abacavir exerts its effects by inhibiting the reverse transcriptase enzyme of the HIV virus. The acetyl group enhances its ability to penetrate cellular membranes, allowing it to reach its target more effectively. Once inside the cell, it is converted back to Abacavir, which is then phosphorylated to its active form. This active form competes with natural nucleosides for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparación Con Compuestos Similares
Abacavir: The parent compound, used in HIV treatment.
Didanosine: Another nucleoside reverse transcriptase inhibitor.
Stavudine: Similar mechanism of action but different chemical structure.
Lamivudine: Often used in combination with Abacavir for enhanced efficacy.
Emtricitabine: A nucleoside analog with similar antiviral activity.
Uniqueness: O-Acetyl Abacavir is unique due to the presence of the acetyl group, which enhances its pharmacokinetic properties, making it potentially more effective in clinical applications compared to its parent compound .
Propiedades
Fórmula molecular |
C16H20N6O2 |
|---|---|
Peso molecular |
328.37 g/mol |
Nombre IUPAC |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl acetate |
InChI |
InChI=1S/C16H20N6O2/c1-9(23)24-7-10-2-5-12(6-10)22-8-18-13-14(19-11-3-4-11)20-16(17)21-15(13)22/h2,5,8,10-12H,3-4,6-7H2,1H3,(H3,17,19,20,21)/t10-,12+/m1/s1 |
Clave InChI |
IZAFXYKTLWYNFW-PWSUYJOCSA-N |
SMILES isomérico |
CC(=O)OC[C@H]1C[C@H](C=C1)N2C=NC3=C(N=C(N=C32)N)NC4CC4 |
SMILES canónico |
CC(=O)OCC1CC(C=C1)N2C=NC3=C(N=C(N=C32)N)NC4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



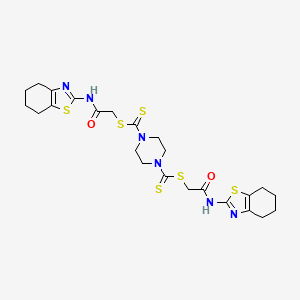


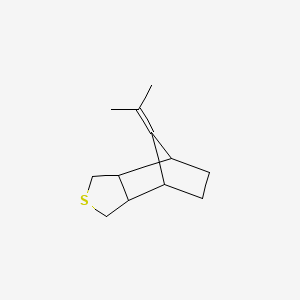
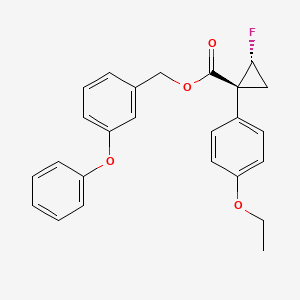
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
